molecular formula C56H93N19O10 B1669766 Daeatal CAS No. 103614-28-4

Daeatal

Cat. No.: B1669766
CAS No.: 103614-28-4
M. Wt: 1192.5 g/mol
InChI Key: UCENISLVVUEBDB-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dynorphin A ethylamide (1-9), The opioid activities were examined in the bioassays (guinea pig ileum, mouse vas deferens and rabbit vas deferens). the extension of the C-terminal in the peptide chain of [MeArg7,D-Leu8]-Dyn(1-8)-NH2 analogues by Arg is ineffective for increasing the kappa-opioid activities, kappa-receptor selectivity and/or analgesic effects of the peptides.

Properties

CAS No.

103614-28-4

Molecular Formula

C56H93N19O10

Molecular Weight

1192.5 g/mol

IUPAC Name

(2R)-N-[(2S)-1-amino-5-[carbamimidoyl(ethyl)amino]-1-oxopentan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C56H93N19O10/c1-8-75(56(62)63)26-14-18-38(47(57)79)70-49(81)42(28-34(4)5)73-52(84)44(19-13-25-66-55(60)61)74(7)53(85)39(17-12-24-65-54(58)59)71-50(82)41(27-33(2)3)72-51(83)43(30-35-15-10-9-11-16-35)69-46(78)32-67-45(77)31-68-48(80)40(64-6)29-36-20-22-37(76)23-21-36/h9-11,15-16,20-23,33-34,38-44,64,76H,8,12-14,17-19,24-32H2,1-7H3,(H2,57,79)(H3,62,63)(H,67,77)(H,68,80)(H,69,78)(H,70,81)(H,71,82)(H,72,83)(H,73,84)(H4,58,59,65)(H4,60,61,66)/t38-,39-,40-,41-,42+,43-,44-/m0/s1

InChI Key

UCENISLVVUEBDB-FYWRMAATSA-N

Isomeric SMILES

CCN(CCC[C@@H](C(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC)C(=N)N

SMILES

CCN(CCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC)C(=N)N

Canonical SMILES

CCN(CCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC)C(=N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-MeTyr-7-MeArg-8-Leu-dynorphin (1-9)-NHEt
DAEATAL
dynorphin A ethylamide (1-9), methyltyrosyl(1)-methylarginyl(7)-leucine(8)-
dynorphin A ethylamide (1-9), MeTyr(1)-MeArg(7)-Leu(8)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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